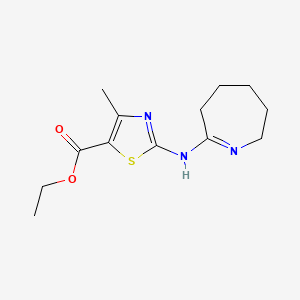![molecular formula C14H17BrN2O2 B5029695 1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione](/img/structure/B5029695.png)
1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets. The addition of a 3-bromoanilino group enhances its potential for biological activity, making it a compound of interest in various scientific research fields.
准备方法
The synthesis of 1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the 3-Bromoanilino Group: This step involves the reaction of the pyrrolidine-2,5-dione core with 3-bromoaniline. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
化学反应分析
1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the 3-bromoanilino group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of thioethers or secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Medicine: Due to its potential biological activity, it is explored as a lead compound in drug discovery programs aimed at treating diseases such as cancer, inflammation, and infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core can interact with active sites of enzymes, inhibiting their activity. The 3-bromoanilino group can enhance binding affinity through halogen bonding or hydrophobic interactions. The butyl group may contribute to the compound’s overall lipophilicity, affecting its cellular uptake and distribution.
相似化合物的比较
1-[1-(3-Bromoanilino)butyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
1-[1-(3-Chloroanilino)butyl]pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[1-(3-Methoxyanilino)butyl]pyrrolidine-2,5-dione: Contains a methoxy group, which can influence its electronic properties and interactions with biological targets.
1-[1-(3-Nitroanilino)butyl]pyrrolidine-2,5-dione: The nitro group can significantly alter the compound’s reactivity and potential biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
1-[1-(3-bromoanilino)butyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-4-12(17-13(18)7-8-14(17)19)16-11-6-3-5-10(15)9-11/h3,5-6,9,12,16H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZGUAVQJKAGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=CC(=CC=C1)Br)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-[(4-methylpiperazin-1-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzonitrile](/img/structure/B5029615.png)



![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B5029637.png)
![N-[(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5029641.png)
![[2-[1-[(4-Ethynylphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B5029647.png)
![4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5029668.png)
![2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide](/img/structure/B5029669.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5029670.png)
![(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5029679.png)

![4-chloro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5029715.png)
![4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide](/img/structure/B5029718.png)
